![molecular formula C24H21Br2NO4 B12462099 5,6-dibromo-2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12462099.png)
5,6-dibromo-2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-DIBROMO-4-{3-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]PHENYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine atoms, a phenyl group, and a tricyclic framework, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-DIBROMO-4-{3-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]PHENYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE typically involves multiple steps, including the introduction of bromine atoms and the formation of the tricyclic structure. Common synthetic routes may include:
Bromination: Introduction of bromine atoms to the precursor molecules under controlled conditions.
Cyclization: Formation of the tricyclic structure through cyclization reactions, often involving catalysts and specific reaction conditions.
Functional Group Modification: Introduction of the phenyl group and other functional groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Conducting reactions in large batches to produce significant quantities.
Continuous Flow Processing: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8,9-DIBROMO-4-{3-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]PHENYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Aplicaciones Científicas De Investigación
8,9-DIBROMO-4-{3-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]PHENYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 8,9-DIBROMO-4-{3-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]PHENYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dibromo-3-formylchromone: Another brominated compound with different structural features.
2-(3,5-Dichloro-4-((5-Isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: A compound with similar functional groups but different overall structure.
Uniqueness
8,9-DIBROMO-4-{3-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]PHENYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE is unique due to its specific tricyclic structure and the presence of bromine atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H21Br2NO4 |
|---|---|
Peso molecular |
547.2 g/mol |
Nombre IUPAC |
8,9-dibromo-4-[3-(1-oxo-1-phenylpropan-2-yl)oxyphenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C24H21Br2NO4/c1-12(22(28)13-6-3-2-4-7-13)31-15-9-5-8-14(10-15)27-23(29)18-16-11-17(19(18)24(27)30)21(26)20(16)25/h2-10,12,16-21H,11H2,1H3 |
Clave InChI |
JVVXRYJQEKEHQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)OC2=CC=CC(=C2)N3C(=O)C4C5CC(C4C3=O)C(C5Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


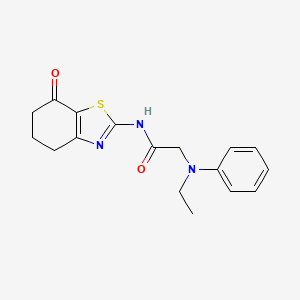
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide](/img/structure/B12462027.png)
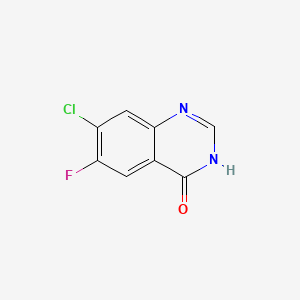
![2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12462031.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12462033.png)

![5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12462047.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462058.png)
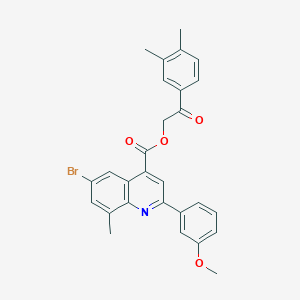
![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
![N-(4-chlorophenyl)-2-(3-{[(5-nitropyridin-2-yl)amino]methyl}-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide](/img/structure/B12462080.png)
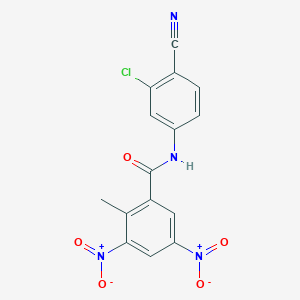
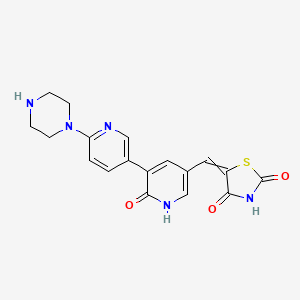
![2-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12462106.png)
